molecular formula C14H16Cl2N2O3 B2940915 Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate CAS No. 303151-72-6

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate

Cat. No.: B2940915
CAS No.: 303151-72-6
M. Wt: 331.19
InChI Key: WTBCRZSNDOEMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is a piperazine derivative characterized by a 3,4-dichlorophenyl substituent attached to a piperazine ring, which is further linked to a methyl 3-oxopropanoate ester group. The compound’s ester group and dichlorophenyl substituent influence its physicochemical properties, such as solubility and metabolic stability, which are critical for pharmacokinetic optimization.

Properties

IUPAC Name

methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-21-14(20)9-13(19)18-6-4-17(5-7-18)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBCRZSNDOEMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by esterification with methyl 3-oxopropanoate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted piperazine derivatives .

Scientific Research Applications

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is compared with analogs from the provided evidence. Key differences in substituents, ester groups, and molecular complexity are highlighted below.

Key Observations:

Structural Complexity : The target compound lacks the thiazole and ureido groups present in compounds 10g and 10h , resulting in a lower molecular weight (~340 vs. 548–564). This simplicity may enhance metabolic stability but reduce target specificity.

Substituent Effects: The 3,4-dichlorophenyl group (common in BD 1008 and 10g) is associated with enhanced sigma-1 receptor affinity in related compounds .

Ester Group : The methyl ester in the target compound may confer faster hydrolysis compared to ethyl esters in 10g/10h, affecting bioavailability.

Biological Activity

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate (CAS: 303151-72-6) is a chemical compound that has garnered attention due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H16Cl2N2O3
  • Molecular Weight : 331.19 g/mol
  • IUPAC Name : Methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate

The compound features a piperazine ring substituted with a dichlorophenyl group, which contributes to its biological activity. Its ester functional group also plays a crucial role in its reactivity and interaction with biological targets .

This compound primarily interacts with specific molecular targets such as enzymes and receptors. The piperazine moiety allows for binding to these targets, leading to modulation of their activity. Research suggests that the compound may inhibit certain enzyme activities or alter receptor signaling pathways, which can result in various biological effects.

Antifilarial Activity

Recent studies have highlighted the potential of this compound in antifilarial applications. For instance, it was evaluated for its efficacy against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. In preliminary trials, doses of 300 mg/kg demonstrated significant adulticidal (53.6%) and microfilaricidal (46.0%) activities, along with a sterilization effect on female worms .

Enzyme Inhibition

The compound has also shown promise in enzyme inhibition studies. It has been reported to inhibit protease activity in B. malayi, indicating its potential as a lead compound for developing new antifilarial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylateStructureModerate enzyme inhibition
Methyl 3-[4-(2,3-dichlorophenyl)piperazino]-3-oxopropanoateStructureSimilar antifilarial activity

This compound stands out due to its specific substitution pattern and biological effects compared to these similar compounds .

Study on Antifilarial Efficacy

A notable study investigated the efficacy of this compound against B. malayi in rodent models. The findings indicated that it not only reduced adult worm populations but also inhibited the establishment of infective larvae by approximately 50% at effective doses . The results suggest a multifaceted approach to targeting filarial infections.

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that the compound could serve as a scaffold for developing inhibitors targeting specific proteases involved in parasitic survival and reproduction. This positions it as a valuable candidate for drug development in parasitic diseases.

Q & A

Basic: What are the common synthetic routes for Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate, and how do their yields compare?

Methodological Answer:

  • Route 1 (Condensation with Dimethyl Carbonate): Reacting 4-(3,4-dichlorophenyl)piperazine with methyl 3-oxopropanoate derivatives in the presence of a base (e.g., K2_2CO3_3) under reflux. Yields ~86% for analogous compounds (e.g., methyl 3-(4-tert-butylphenyl)-3-oxopropanoate) .
  • Route 2 (Cross-Coupling with Halogenated Intermediates): Using palladium-catalyzed coupling between aryl halides (e.g., 3,4-dichlorophenyl bromide) and methyl 3-oxopropanoate precursors. Yields ~62% for structurally related esters .
  • Key Considerations: Optimize solvent polarity (e.g., DMF vs. THF) and reaction time to mitigate byproducts like unreacted piperazine intermediates.

Basic: What analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

  • Structural Confirmation:
    • X-ray Crystallography: Resolve stereochemistry and confirm bond angles, as demonstrated for methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives .
    • NMR Spectroscopy: 1^1H and 13^13C NMR to identify peaks for the dichlorophenyl (δ 7.2–7.6 ppm), piperazino (δ 2.5–3.5 ppm), and ester carbonyl (δ 170–175 ppm) groups .
  • Purity Assessment:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds, as applied to related piperazine-containing compounds .

Basic: How can researchers screen the biological activity of this compound in early-stage studies?

Methodological Answer:

  • GPCR Binding Assays: Test affinity for serotonin (5-HT1A_{1A}) or dopamine receptors, given structural similarity to piperazine-based ligands (e.g., SR142801 and SR48968 in ) .
  • Enzyme Inhibition Studies: Evaluate activity against phosphodiesterases or kinases using fluorogenic substrates, noting the dichlorophenyl group’s role in hydrophobic interactions .
  • Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HEK293) to rule out non-specific toxicity before mechanistic studies .

Advanced: How can reaction conditions be optimized to improve synthetic yields and reduce side products?

Methodological Answer:

  • Catalyst Screening: Compare Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 for cross-coupling efficiency, as Pd-based catalysts are critical for aryl halide activation .
  • Temperature Control: Lower reaction temperatures (e.g., 60°C vs. reflux) may reduce ester hydrolysis, a common side reaction in propanoate synthesis .
  • Additive Use: Introduce phase-transfer catalysts (e.g., TBAB) to enhance solubility of polar intermediates in non-polar solvents .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Purity Reassessment: Reproduce conflicting studies with rigorous HPLC validation to exclude impurities (e.g., unreacted dichlorophenyl precursors) as confounding factors .
  • Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to check for racemization, which may alter receptor binding profiles .
  • Assay Standardization: Normalize cell-based assays using internal controls (e.g., reference inhibitors) to minimize inter-lab variability .

Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Radioligand Displacement Assays: Compete with 3^3H-labeled antagonists (e.g., SR140333 in ) to quantify receptor binding affinity and selectivity .
  • Metabolite Profiling: Use LC-MS to identify active metabolites, particularly ester hydrolysis products, which may contribute to off-target effects .
  • Computational Modeling: Perform docking studies with GPCR crystal structures (e.g., 5-HT1A_{1A} PDB: 6WGT) to predict binding poses and guide mutagenesis experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.